1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O. It is characterized by the presence of a fluoro-substituted phenyl ring and a hydrazine functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-4-(hydroxymethyl)phenylhydrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydrazine group can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the hydrazine group results in the formation of amines.
Scientific Research Applications
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but lacks the hydrazine group.
4-Fluoro-2-(trifluoromethyl)phenylhydrazine: Contains additional fluorine atoms, which may alter its reactivity and biological activity.
Uniqueness
1-(2-Fluoro-4-(hydroxymethyl)phenyl)hydrazine is unique due to the combination of its fluoro-substituted phenyl ring and hydrazine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(3-fluoro-4-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-5(4-11)1-2-7(6)10-9/h1-3,10-11H,4,9H2 |
InChI Key |
XAKDCCBAXFGVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.